G15 is a selective antagonist of GPER1, a seven-transmembrane G protein-coupled receptor that mediates rapid estrogen signaling. [, ] GPER1, previously considered an orphan receptor, is now recognized as a novel estrogen receptor distinct from the classical nuclear estrogen receptors, ERα and ERβ. [, ] GPER1 is expressed in various tissues, including the cardiovascular system, reproductive organs, and central nervous system, and its activation influences diverse physiological processes, including cell proliferation, migration, and hormone secretion. [, , ] G15 has been instrumental in deciphering the specific roles of GPER1 in these processes.
G15 acts as a competitive antagonist at GPER1, binding to the receptor and blocking the actions of endogenous estrogens and GPER1 agonists. [, ] By selectively inhibiting GPER1 signaling, G15 helps delineate the specific contributions of GPER1 to various physiological and pathological processes. [, ] For example, G15 has been used to demonstrate the involvement of GPER1 in mediating the vasodilatory effects of estrogen [] and the regulation of arginine-vasopressin gene expression. []
Investigating the role of GPER1 in pain perception: G15 has been used to demonstrate that GPER1 in the rostral anterior cingulate cortex contributes to pain-related aversion in rodents. [] Administering G15 directly into this brain region blocked pain-related aversion without affecting sensitivity to mechanical or thermal stimuli, suggesting a specific role for GPER1 in the affective component of pain. []
Studying the cardiovascular effects of estrogen: Studies utilizing G15 have shown that GPER1 mediates the vasodilatory effects of estrogen in rat mesenteric microvessels. [] Blocking GPER1 with G15 attenuated the vasodilation and decrease in intracellular calcium concentration induced by estrogen, indicating that GPER1 contributes to estrogen's beneficial effects on vascular tone. []
Investigating the regulation of arginine-vasopressin (AVP) expression: Raloxifene, a selective estrogen receptor modulator, has been shown to decrease AVP gene expression in human neuroblastoma cells, and this effect was blocked by G15 and GPER1 silencing. [] This finding suggests that GPER1 might be involved in the blood pressure-lowering effects of raloxifene observed in postmenopausal women. []
Investigating the therapeutic potential of GPER1 modulation in other conditions: Given its diverse tissue distribution and involvement in various physiological processes, GPER1 represents a promising therapeutic target for a range of diseases, including cardiovascular disease, Alzheimer's disease, and multiple myeloma. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8